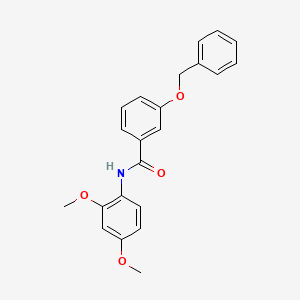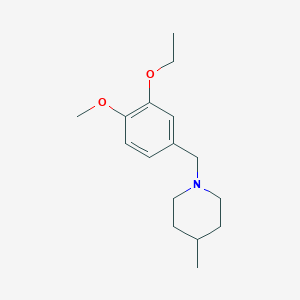
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidine compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic effects and potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has several advantages for use in lab experiments. It is easily synthesized in high yield and purity, making it readily available for research. It has also been shown to have a low toxicity profile, which is important for safety considerations in experiments. However, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has some limitations as well. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential therapeutic applications have not yet been fully explored, which may limit its use in certain areas of research.
未来方向
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies on its pharmacokinetic and pharmacodynamic properties are needed to determine its efficacy and safety in humans. Further research is also needed to explore its potential use in pain management and as an analgesic. Overall, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various neurological disorders.
合成方法
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine can be synthesized using a multi-step synthetic route. The synthesis begins with the reaction of 4-methylpiperidine with 3-ethoxy-4-methoxybenzaldehyde in the presence of an acid catalyst to yield the intermediate, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidin-4-ol. This intermediate is then converted to 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine through a series of reactions involving oxidation, reduction, and cyclization. The final product is obtained in high yield and purity, making it suitable for scientific research.
科学研究应用
1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Additionally, 1-(3-ethoxy-4-methoxybenzyl)-4-methylpiperidine has been studied for its potential use in pain management and as an analgesic.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-19-16-11-14(5-6-15(16)18-3)12-17-9-7-13(2)8-10-17/h5-6,11,13H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSJEIECYSGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

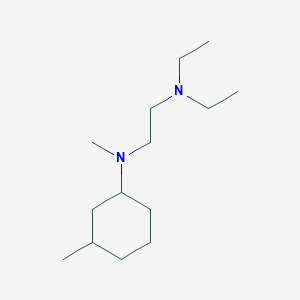
![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4979104.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-propylbenzenesulfonamide](/img/structure/B4979110.png)
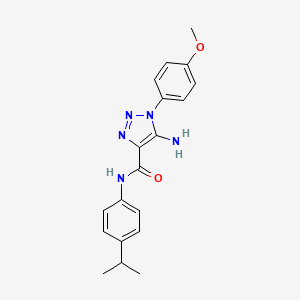
![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4979115.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)
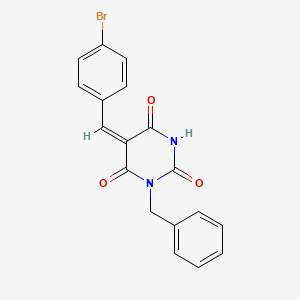
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)
![3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
